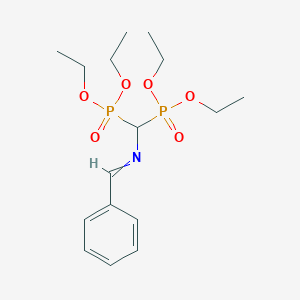
(2-Fluoro-4-(1H-pyrrol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-4-(1H-pyrrol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorine atom and a pyrrole moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the following steps:
Borylation Reaction: The introduction of the boronic acid group can be achieved through a borylation reaction. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Pyrrole Introduction: The pyrrole moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrrole is coupled with the borylated phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The fluorine atom and pyrrole moiety can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Phenols, quinones.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Various substituted phenyl and pyrrole derivatives.
科学研究应用
(2-Fluoro-4-(1H-pyrrol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the development of advanced materials and functional polymers.
作用机制
The mechanism of action of (2-Fluoro-4-(1H-pyrrol-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including as a sensor for detecting sugars and other biomolecules. The boronic acid group can interact with molecular targets through hydrogen bonding and other non-covalent interactions, influencing biological pathways and processes.
相似化合物的比较
Phenylboronic acid: Lacks the fluorine and pyrrole substituents, making it less versatile in certain applications.
(4-(1H-pyrrol-1-yl)phenyl)boronic acid: Similar structure but without the fluorine atom, affecting its reactivity and properties.
(2-Fluoro-4-(1H-pyrrol-1-yl)phenyl)boronic acid pinacol ester: A derivative with a pinacol ester group, offering different solubility and stability properties.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a pyrrole moiety, which enhance its reactivity and potential applications in various fields. The combination of these functional groups provides a versatile platform for further chemical modifications and applications.
属性
分子式 |
C10H9BFNO2 |
|---|---|
分子量 |
205.00 g/mol |
IUPAC 名称 |
(2-fluoro-4-pyrrol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BFNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h1-7,14-15H |
InChI 键 |
KZZHXYRWJJEJTP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)N2C=CC=C2)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087614.png)
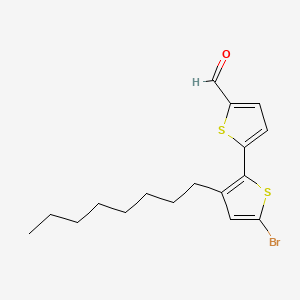
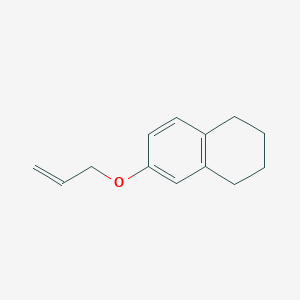
![4-(4-chlorobenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14087642.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-3-yl)acetamide](/img/structure/B14087647.png)
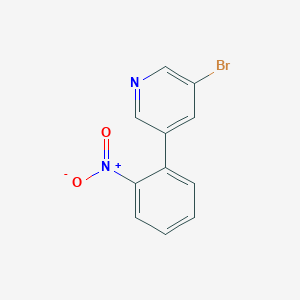

![(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide](/img/structure/B14087664.png)
![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)
![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate](/img/structure/B14087678.png)
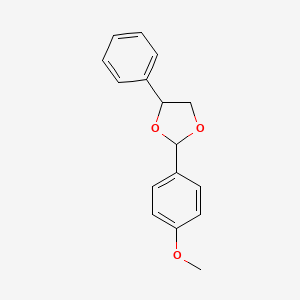
![1-(3-Amino-4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h]quinolin-2(1H)-one](/img/structure/B14087683.png)
